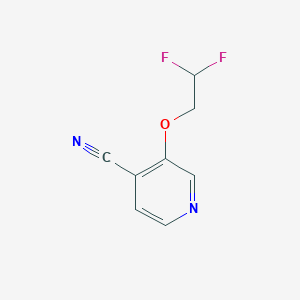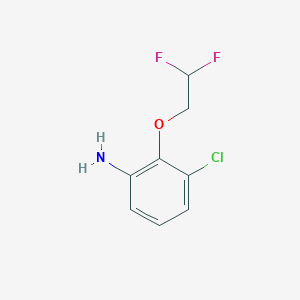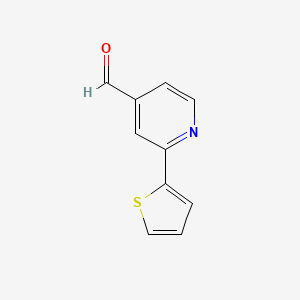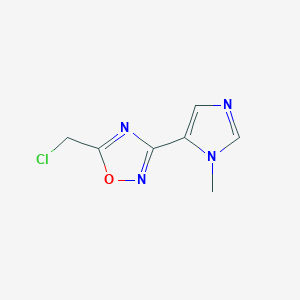
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole
Overview
Description
5-(chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C7H7ClN4O and its molecular weight is 198.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition Properties
5-(Chloromethyl)-3-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazole derivatives have been explored for their corrosion inhibition ability towards mild steel in sulfuric acid. Studies utilizing gravimetric, electrochemical, SEM, and computational methods indicate that these derivatives form a protective layer on mild steel surfaces, demonstrating mixed-type inhibition behavior. Adsorption characteristics are described by Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism (P. Ammal, M. Prajila, A. Joseph, 2018).
Synthesis and Antibacterial Activity
Derivatives containing the this compound structure have been synthesized and tested for their antibacterial activity. Compounds were evaluated against bacteria, mold, and yeast, demonstrating that these derivatives possess promising antibacterial properties. The synthesis process involves starting from 2-methylbenzimidazole, indicating a versatile approach for creating potentially therapeutic agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).
Multifunctional Synthon for 1,2,5-Oxadiazole Derivatives
The compound has been identified as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. Its chemical properties have been explored, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. This highlights its potential as a versatile intermediate in the synthesis of various heterocyclic compounds (A. I. Stepanov, D. V. Dashko, E. Stepanova, 2019).
Antibacterial Methanones Synthesis
Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant in-vitro antibacterial activity. The study evaluated the minimum inhibitory concentration and structure-activity relationships, indicating the potential for developing new antibacterial agents (N. P. Rai, V. Narayanaswamy, T. Govender, B. K. Manuprasad, S. Shashikanth, P. Arunachalam, 2010).
Photoluminescent Property of Mesogens
1,3,4-Oxadiazole derivatives, including the chloromethyl variant, have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases and show strong blue fluorescence emission, suggesting applications in materials science and optoelectronics (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-4-9-3-5(12)7-10-6(2-8)13-11-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDHGQGXJAYQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)


![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

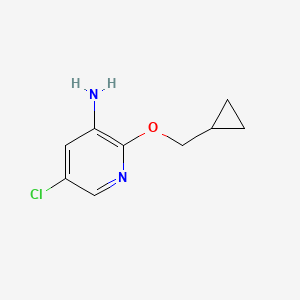
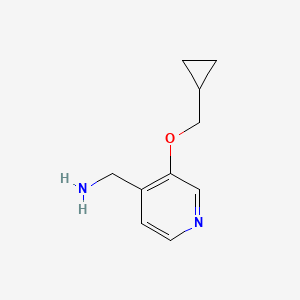

![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
